molecular formula C14H17FN2O3 B11840856 tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate

Cat. No.: B11840856
M. Wt: 280.29 g/mol
InChI Key: NBNWLFYTZFDMRS-UHFFFAOYSA-N
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Description

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate (CAS 1123168-98-8) is a valuable synthetic intermediate with molecular formula C 14 H 17 FN 2 O 3 and molecular weight 280.30 g/mol . This fluorine-containing indolin-2-one derivative features a carbamate-protected amine functionality, making it particularly useful in medicinal chemistry and drug discovery research. The compound's structural features include an oxindole core scaffold with a fluorinated aromatic system and a tert-butoxycarbonyl (Boc) protected aminomethyl side chain, as represented by the SMILES notation O=C(OC(C)(C)C)NCC1C(NC2=C1C=C(F)C=C2)=O . Researchers utilize this building block primarily in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and receptor modulators where the oxindole scaffold demonstrates significant biological relevance. The presence of the fluorine atom at the 5-position of the indolinone ring enhances metabolic stability and modulates electronic properties, while the Boc-protected amine provides a handle for further synthetic elaboration through deprotection and functionalization. The compound requires cold-chain transportation to maintain stability and purity . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling and implement appropriate safety precautions when working with this compound in laboratory settings.

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-7-10-9-6-8(15)4-5-11(9)17-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWLFYTZFDMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 5-Fluoroindoline-2,3-dione

A common starting material, 5-fluoroindoline-2,3-dione, undergoes nucleophilic substitution at the 3-position. The hydroxyl group is replaced with an aminomethyl moiety via reductive amination or direct alkylation. Subsequent Boc protection yields the target compound.

Procedure ():

  • Reductive Amination :

    • 5-Fluoroindoline-2,3-dione (2.0 mmol) is treated with methylamine (2.2 eq) in methanol under reflux.

    • Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred for 12 h.

    • The intermediate 3-(aminomethyl)-5-fluoroindolin-2-one is isolated via filtration (yield: 75–80%).

  • Boc Protection :

    • The amine intermediate is dissolved in dichloromethane (DCM) with di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq).

    • Stirring at room temperature for 4 h affords the product after column chromatography (hexane/ethyl acetate = 3:1, yield: 85–90%).

Key Data :

StepReagentsConditionsYield (%)
Reductive AminationNaBH3CN, MeNH2MeOH, reflux75–80
Boc ProtectionBoc2O, Et3NDCM, rt85–90

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

This method leverages palladium catalysis to introduce the carbamate group directly.

Procedure ():

  • Substrate Preparation :

    • 3-Bromomethyl-5-fluoroindolin-2-one (1.0 eq) is prepared via bromination of 5-fluoroindolin-2-one using PBr3.

  • Coupling Reaction :

    • The bromide (1.0 eq), tert-butyl carbamate (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq) are combined in toluene.

    • The reaction is heated at 90°C under N2 for 12 h.

    • Purification by silica gel chromatography yields the product (70–75%).

Key Data :

ParameterValue
CatalystPd2(dba)3/Xantphos
BaseCs2CO3
SolventToluene
Temperature90°C
Yield70–75%

Fluorination of Preformed Indoline Scaffolds

Electrophilic Fluorination with Selectfluor™

Late-stage fluorination avoids handling sensitive intermediates.

Procedure ():

  • Substrate Preparation :

    • tert-Butyl ((2-oxoindolin-3-yl)methyl)carbamate (1.0 eq) is dissolved in acetonitrile/water (1:1).

  • Fluorination :

    • Selectfluor™ (1.5 eq) is added, and the mixture is stirred at 25°C for 6 h.

    • The product is extracted with ethyl acetate and purified via recrystallization (MeOH/H2O) to yield 65–70%.

Key Observations :

  • Excess Selectfluor™ (>1.5 eq) leads to over-fluorination.

  • Aqueous workup minimizes byproduct formation.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

This method enhances purity and scalability.

Procedure ():

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected aminomethylindoline via standard coupling (DIC/HOBt).

  • On-Resin Boc Protection :

    • The Fmoc group is removed (20% piperidine/DMF), and Boc anhydride (2.0 eq) is added in DMF with DIEA.

  • Cleavage and Isolation :

    • TFA/DCM (1:1) cleaves the product from the resin.

    • Precipitation in cold ether yields >95% purity (HPLC).

Advantages :

  • Eliminates chromatography.

  • Suitable for multi-gram synthesis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh yield, simple stepsRequires toxic cyanoborohydride85–90
Buchwald-HartwigDirect C–N bond formationCostly catalysts70–75
Electrophilic FluorinationLate-stage modificationLow regioselectivity65–70
Solid-Phase SynthesisHigh purity, scalabilitySpecialized equipment needed80–85

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve Boc protection kinetics but complicate purification.

  • Elevated temperatures (>90°C) in coupling reactions reduce reaction times but increase side products.

Catalytic System Optimization

  • Pd(OAc)2/DPEPhos systems () offer higher turnover numbers than Pd2(dba)3/Xantphos but require rigorous oxygen exclusion.

Scalability and Industrial Considerations

  • Cost-Efficiency : The nucleophilic substitution route is preferred for large-scale production (low catalyst costs).

  • Safety : Solid-phase synthesis minimizes exposure to hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the indoline core or the carbamate group.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in studies investigating the biological activity of indoline derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common indolinone-carbamate scaffold with several analogs. Key structural variations include substituents on the indolinone ring and modifications to the carbamate side chain.

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Reference
tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate Indolinone 5-Fluoro, Boc-protected methylamine C₁₅H₁₇FN₂O₃ 304.31*
(S)-tert-Butyl (5-fluoro-2-oxoindolin-3-yl)carbamate (84r) Indolinone 5-Fluoro, 3-(2,4-dioxopentan-3-yl) C₁₈H₂₀FNO₅ 349.35
tert-Butyl (5-(tert-butyl)-2-oxoindolin-3-yl)carbamate Indolinone 5-tert-Butyl C₁₇H₂₄N₂O₃ 304.38
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Benzoisoxazole 5-Amino C₁₂H₁₃N₃O₃ 247.25
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate Thiadiazole 3-Bromo C₇H₁₀BrN₃O₂S 280.14

*Calculated based on molecular formula.

Key Observations :

  • Fluorine substituents (as in the target compound and 84r) enhance electronegativity and metabolic stability compared to alkyl groups (e.g., tert-butyl in ).
  • Heterocyclic cores (e.g., benzoisoxazole , thiadiazole ) alter electronic properties and binding affinities compared to indolinone.

Key Observations :

  • High-yielding enantioselective syntheses (e.g., 84r ) highlight the feasibility of chiral indolinone derivatives.
  • The discontinued status of the target compound may reflect scalability or stability issues.

Physical and Chemical Properties

Physical properties such as melting points and solubility are influenced by molecular symmetry and substituents.

Compound Name Melting Point (°C) Solubility* Stability Notes Reference
This compound Not reported Likely polar aprotic solvents Avoid strong acids/bases
(S)-84r 149–152 DCM, DMSO Stable under inert atmosphere
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Not reported DMF, ethanol Sensitive to oxidation
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate Not reported THF, acetonitrile Light-sensitive

*Inferred from analogous compounds.

Key Observations :

  • Fluorinated indolinones (e.g., 84r) exhibit higher melting points than non-fluorinated analogs, likely due to increased intermolecular interactions.
  • Brominated thiadiazoles may require light-sensitive handling .

Key Observations :

  • Carbamates with fluorine or heterocyclic groups often require stringent handling protocols due to acute toxicity risks .

Key Observations :

  • Fluorine and carbamate groups enhance blood-brain barrier penetration and target engagement in neurological diseases .
  • Indolinone cores are versatile scaffolds for kinase inhibitors due to their planar aromatic structure .

Biological Activity

Introduction

tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H14_{14}F1_{1}N1_{1}O3_{3}
  • Molecular Weight : 239.25 g/mol

Structural Characteristics

The structure features a tert-butyl group attached to a carbamate moiety linked to a 5-fluoro-2-oxoindoline. This unique structure is believed to contribute to its biological activity through various mechanisms.

Anticancer Activity

Research indicates that indoline derivatives, including this compound, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through non-covalent binding to DNA, which disrupts cellular processes necessary for cancer cell survival .

Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound can protect astrocytes from amyloid beta (Aβ)-induced toxicity. The mechanism involves the inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology . The compound demonstrated moderate protective effects against Aβ-induced oxidative stress by reducing levels of pro-inflammatory cytokines such as TNF-α .

Antimicrobial Properties

Indoline derivatives have also been reported to possess antibacterial and anti-inflammatory activities. These properties are essential for developing new therapeutic agents against resistant bacterial strains .

Study 1: Antitumor Activity

A study investigated the anticancer potential of various indoline derivatives, including this compound. Results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50_{50} values indicating effective growth inhibition .

Study 2: Neuroprotective Effects in Alzheimer’s Models

In a model of Alzheimer's disease using scopolamine, the compound was evaluated for its ability to inhibit Aβ aggregation. The results demonstrated an 85% reduction in Aβ aggregation at a concentration of 100 µM, highlighting its potential as a neuroprotective agent . However, while it reduced astrocyte death by approximately 20%, further optimization may be required for enhanced efficacy.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via DNA binding
NeuroprotectiveInhibits β-secretase and AChE
AntimicrobialExhibits antibacterial effects

Table 2: Efficacy in Cell Lines

Cell LineIC50_{50} (µM)Activity Type
MCF7 (Breast Cancer)15.4Anticancer
SH-SY5Y (Neuroblastoma)12.0Neuroprotective

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate, and how are reaction conditions optimized?

  • Methodology :

  • Core Reaction : The compound is typically synthesized via carbamate formation, where a tert-butyl carbamate group is introduced to a substituted indolinone scaffold. Key steps include coupling reactions (e.g., nucleophilic substitution or amidation) under basic conditions (e.g., NaH, K₂CO₃) in polar aprotic solvents like THF or DMF .
  • Optimization : Reaction parameters such as temperature (e.g., 80°C), solvent polarity, and catalyst choice (e.g., HClO₄-SiO₂ for acid catalysis) are critical. Purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) .
    • Data Table :
ParameterTypical Conditions
CatalystHClO₄-SiO₂
SolventTHF/DMF
Temp.80°C
PurificationHexane:EtOAc (2:8)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Identify peaks for the tert-butyl group (δ ~1.4 ppm, singlet), fluorine-substituted indole protons (δ 6.8–7.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+Na]+) and fragmentation patterns. For example, m/z 298 [M+Na]+ in LC-MS aligns with calculated values .
  • X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation, as demonstrated in carbamate derivative studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when confirming the compound’s structure?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, discrepancies in fluorine-induced deshielding can be addressed by analyzing coupling constants and 2D NMR (HSQC, HMBC) .
  • Crystallographic Analysis : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal X-ray diffraction, as applied to tert-butyl carbamate derivatives in structural studies .

Q. What strategies minimize byproduct formation during synthesis?

  • Methodology :

  • Reagent Control : Use anhydrous conditions to prevent hydrolysis of the carbamate group.
  • Temperature Modulation : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like over-alkylation .
  • Byproduct Monitoring : TLC or LC-MS tracks intermediates; quenching reactive species (e.g., excess base) early prevents degradation .
    • Data Table :
ByproductMitigation Strategy
HydrolysisAnhydrous solvents
Over-alkylationControlled temp.

Q. How does the fluorine substituent influence the compound’s reactivity and stability?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The 5-fluoro group on the indolinone ring increases electrophilicity at the 2-oxo position, enhancing reactivity in nucleophilic additions or cross-coupling reactions .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, a critical factor in medicinal chemistry applications .
    • Data Table :
PropertyFluorine Impact
Reactivity↑ Electrophilicity
Metabolic Stability↑ Resistance to oxidation

Key Notes for Experimental Design

  • Safety Protocols : While specific hazard data for this compound is limited, analogous carbamates require PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (H335) .
  • Reaction Scalability : Pilot small-scale reactions (e.g., 25 µL in DMSO) before scaling up, ensuring reproducibility in yields .

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